molecular formula C25H34N4O4S B2960675 ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 898460-43-0

ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No. B2960675
M. Wt: 486.63
InChI Key: WBPQTURYNXNBFO-UHFFFAOYSA-N
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Description

The compound “ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds, such as the work by Elnagdi et al. (1988) on new routes to 1,3,4‐oxadiazoles, 1,3,4‐oxadiazolopyridines, and pyridopyridazines, underscores the importance of developing novel synthetic pathways. These compounds are integral in medicinal chemistry due to their diverse biological activities. The study outlines methods for preparing ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, demonstrating the versatility of heterocyclic chemistries in generating compounds with potential pharmaceutical applications Elnagdi, M. H., Ibrahim, N. S., Abdelrazek, F. M., & Erian, A. W. (1988). European Journal of Organic Chemistry.

Advancements in Coupling Reactions

The synthesis of α-ketoamide derivatives through OxymaPure/DIC reagent, as explored by El‐Faham et al. (2013), presents a significant advance in coupling reactions. This methodology offers improved yields and purity over traditional approaches, highlighting the evolution of chemical synthesis techniques, especially for compounds with complex structures like ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate. Such advances are crucial for the efficient synthesis of novel pharmaceuticals and materials El‐Faham, A., Mohammed Al Marhoon, Z., Abdel-Megeed, A., & Albericio, F. (2013). Molecules.

Structural Characterization and Applications

Studies on the crystal structures and supramolecular architecture of ethyl phosphonamidates and ethyl phosphonates by Pietrzak et al. (2018) contribute to our understanding of the molecular arrangements that influence the physical and chemical properties of these compounds. Such structural insights are vital for designing molecules with desired functions, including potential drug molecules or materials with specific characteristics Pietrzak, A., Modranka, J., Wojciechowski, J., Janecki, T., & Wolf, W. (2018). Acta Crystallographica. Section C, Structural Chemistry.

Future Directions

Given the limited information available about this compound, future research could focus on elucidating its synthesis process, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile. This could potentially uncover new applications for this compound .

properties

IUPAC Name

ethyl 4-[[2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O4S/c1-4-28(5-2)15-8-16-29-21-10-7-9-20(21)23(27-25(29)32)34-17-22(30)26-19-13-11-18(12-14-19)24(31)33-6-3/h11-14H,4-10,15-17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPQTURYNXNBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate

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